

# substituted quinoline-3-methanol properties

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## Compound of Interest

Compound Name:	2,6-Dichloro-8-methylquinoline-3-methanol
CAS No.:	1017403-79-0
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An In-Depth Technical Guide to the Properties of Substituted Quinoline-3-Methanol

## Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.<sup>[1]</sup> Its unique bicyclic aromatic system provides a versatile template for designing molecules that can interact with a wide array of biological targets, leading to diverse therapeutic applications including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.<sup>[1][2][3]</sup> Within this broad class, the substituted quinoline-3-methanol framework serves as a particularly intriguing and valuable building block. The presence of the hydroxymethyl group at the 3-position offers a key site for hydrogen bonding and further chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.

This guide provides a comprehensive technical overview of substituted quinoline-3-methanol derivatives for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will delve into the synthesis strategies, physicochemical and spectroscopic properties, and the extensive pharmacological profile of this chemical class. We will explore the causality behind experimental choices and present detailed protocols,

grounding the discussion in authoritative literature to provide a field-proven perspective on harnessing the potential of these compounds.

## Part 1: Synthesis and Physicochemical Properties

The journey to a novel therapeutic agent begins with its synthesis. The construction of the core quinoline ring and the subsequent installation of the 3-methanol group and other substituents are critical steps that define the molecule's ultimate properties and function.

### Core Synthesis Strategies

The creation of the quinoline ring system is a well-established field with several classic name reactions providing robust pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

- **Friedländer Synthesis:** This is a versatile and straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive  $\alpha$ -methylene group (e.g., ethyl acetoacetate).[4] It is particularly useful for generating polysubstituted quinolines under relatively mild conditions, often catalyzed by Lewis or Brønsted acids.[4]
- **Combes Synthesis:** This method involves the acid-catalyzed cyclization of an enamine formed from the reaction of an aniline with a  $\beta$ -diketone.[5] It is a reliable route for producing 2,4-disubstituted quinolines.
- **Skraup Synthesis:** A classic, albeit often harsh, method that involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[5]
- **Vilsmeier-Haack Reaction:** This reaction is invaluable for introducing a formyl (-CHO) group onto an activated aromatic ring. For many quinoline derivatives, this provides a direct route to a 2-chloro-3-formyl quinoline, which can then be readily reduced to the corresponding 3-methanol derivative.[6]

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Caption: General workflow for synthesizing substituted quinoline-3-methanols.

## Physicochemical Properties: The Impact of Substitution

The properties of the parent molecule, (quinolin-3-yl)methanol, serve as a baseline for understanding its derivatives. Substituents dramatically alter these foundational characteristics, influencing everything from solubility to target binding affinity. The introduction of a trifluoromethyl (CF<sub>3</sub>) group, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[7]

Property	(Quinolin-3-yl)methanol	7-CF <sub>3</sub> -Quinoline	Note
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO[8]	C <sub>10</sub> H <sub>6</sub> F <sub>3</sub> N[7]	-
Molecular Weight	159.18 g/mol [8]	197.16 g/mol	Increased mass due to CF <sub>3</sub> group.
logP (Lipophilicity)	1.3[8]	~3.25 (for 6-CF <sub>3</sub> analog)[7]	The CF <sub>3</sub> group significantly increases lipophilicity.
pKa (Conjugate Acid)	Not widely reported	2.55 (Predicted)[7]	The electron-withdrawing CF <sub>3</sub> group reduces the basicity of the quinoline nitrogen.

## Part 2: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in drug discovery. A multi-technique approach is essential for the robust characterization of novel substituted quinoline-3-methanol derivatives.

### Key Spectroscopic Signatures

Different spectroscopic methods provide complementary pieces of the structural puzzle.

Technique	Key Signatures for Quinoline-3-Methanol Scaffold	Rationale and Interpretation
<sup>1</sup> H NMR	$\delta$ ~4.8 ppm (s, 2H, -CH <sub>2</sub> OH), $\delta$ ~7.5-9.0 ppm (m, aromatic-H)	The singlet around 4.8 ppm is characteristic of the methylene protons of the methanol group. The complex multiplet in the aromatic region confirms the quinoline core.
<sup>13</sup> C NMR	$\delta$ ~62 ppm (-CH <sub>2</sub> OH), $\delta$ ~120-150 ppm (aromatic-C)	The peak around 62 ppm is indicative of the methanol carbon. The numerous signals in the downfield region correspond to the nine distinct carbons of the quinoline ring system. <a href="#">[9]</a>
FT-IR	~3400 cm <sup>-1</sup> (broad, O-H stretch), ~1590-1620 cm <sup>-1</sup> (C=N/C=C stretch)	The broad hydroxyl peak confirms the presence of the methanol group. The sharp peaks in the 1600 cm <sup>-1</sup> region are characteristic of the aromatic quinoline ring stretches. <a href="#">[9]</a> <a href="#">[10]</a>
UV-Vis	$\lambda_{\text{max}}$ ~230-280 nm and ~300-320 nm	These absorption bands correspond to $\pi \rightarrow \pi^*$ electronic transitions within the conjugated quinoline ring system. <a href="#">[9]</a> <a href="#">[11]</a>
Mass Spec (HRMS)	Precise m/z for [M+H] <sup>+</sup>	High-resolution mass spectrometry provides an exact mass, allowing for the unambiguous determination of the molecular formula. <a href="#">[12]</a>

## Protocol: Characterization of a Novel Derivative

This protocol outlines a self-validating system for the complete characterization of a newly synthesized substituted quinoline-3-methanol analog.

Objective: To confirm the structure and assess the purity of "Compound X".

Methodology:

- Sample Preparation:
  - Dissolve ~5-10 mg of Compound X in 0.6 mL of deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). Ensure the chosen solvent fully dissolves the compound and does not have overlapping signals with key protons.
  - For HRMS, prepare a ~1 mg/mL stock solution in a suitable solvent like methanol or acetonitrile.
  - For HPLC, prepare a ~1 mg/mL stock solution and dilute to an appropriate concentration for analysis.
- NMR Spectroscopy (<sup>1</sup>H, <sup>13</sup>C, and 2D-COSY/HSQC):
  - Acquire a <sup>1</sup>H NMR spectrum. Integrate all peaks and assign them to the expected protons. The integration should match the number of protons in the proposed structure.
  - Acquire a <sup>13</sup>C NMR spectrum. Count the number of signals to ensure it matches the number of unique carbons in the structure.
  - Causality Check: If assignments are ambiguous, run a 2D-COSY experiment to establish proton-proton correlations and an HSQC experiment to link protons directly to their attached carbons. This provides an internal cross-validation of the assignments.
- High-Resolution Mass Spectrometry (HRMS):
  - Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
  - Determine the experimental m/z for the [M+H]<sup>+</sup> ion.

- Trustworthiness Check: The measured mass must match the calculated theoretical mass for the proposed molecular formula to within 5 ppm. This provides high confidence in the elemental composition.
- High-Performance Liquid Chromatography (HPLC):
  - Inject the sample onto a suitable C18 column.
  - Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
  - Monitor the elution profile with a UV detector at a wavelength where the compound absorbs strongly (determined from UV-Vis spectroscopy).
  - Purity Validation: A pure compound should ideally show a single, sharp peak. The peak area percentage at the main peak's retention time is used to quantify purity (e.g., >95%).

## Part 3: Pharmacological Profile and Biological Activities

The true value of the quinoline-3-methanol scaffold lies in its demonstrated and potential biological activities. By strategically modifying the core, researchers have developed potent agents against a range of diseases.

### Antimalarial Activity

Quinoline methanols, such as the FDA-approved drug mefloquine, have historically been vital in the fight against malaria.<sup>[13]</sup><sup>[14]</sup>

- Mechanism of Action: These compounds are thought to act within the acidic food vacuole of the Plasmodium parasite. They interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, which ultimately kills the parasite.<sup>[14]</sup> The more lipophilic quinoline methanols may have additional targets beyond heme polymerization.<sup>[14]</sup>

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Caption: Inhibition of heme detoxification by quinoline methanols.

- Structure-Activity Relationship (SAR): The development of next-generation quinoline methanols focuses on balancing antimalarial potency with reduced toxicity. For instance, modifying substituents on the quinoline ring and the side chain can decrease permeability across the blood-brain barrier, potentially reducing the neurotoxic side effects associated with mefloquine.[13][15]

## Anticancer Activity

Substituted quinolines have emerged as a powerful class of anticancer agents, acting through diverse mechanisms.[16][17]

- Mechanism of Action - Tyrosine Kinase Inhibition: Many modern quinoline-based drugs, such as bosutinib and lenvatinib, function as tyrosine kinase inhibitors (TKIs).[1] They compete with ATP to block the active site of kinases that are dysregulated in cancer cells, thereby shutting down signaling pathways responsible for cell proliferation and survival.[1]
- Mechanism of Action - Apoptosis Induction: Other derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For example, certain 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which are structurally related, were found to inhibit proliferation and induce DNA damage and apoptosis in leukemia cells.[18] Similarly, some quinoline-3-carboxylate derivatives trigger apoptosis through the upregulation of intrinsic pathways.[19]

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Caption: Quinoline derivatives as tyrosine kinase inhibitors (TKIs).

- Comparative Efficacy Data: The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC<sub>50</sub>) against various cancer cell lines.

Compound Class	Target Cell Line	IC <sub>50</sub>	Reference
Substituted Quinoline	T47D (Breast Cancer)	16 ± 3 nM	[20]
Quinolinone Derivative	HL-60 (Leukemia)	< 10 μM	[18]
Quinoline-3-carboxylate	K562 (Leukemia)	0.28 μM	[19]
Bosutinib (Reference TKI)	K562 (Leukemia)	0.02 μM	[1]

## Antibacterial and Other Activities

The quinoline scaffold is also present in several classes of antibiotics.[21] Derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA.[12][22] The mechanism can involve the inhibition of essential bacterial enzymes like DNA gyrase or interference with cell division processes.[22] [23] Furthermore, various quinoline derivatives have reported antifungal, antiviral, and anti-inflammatory properties, highlighting the immense versatility of this chemical core.[2][3]

## Conclusion

The substituted quinoline-3-methanol scaffold represents a highly fertile ground for the discovery and development of new therapeutic agents. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while the core structure is amenable to interactions with a wide range of biological targets. From the established success of quinoline methanols in treating malaria to the promising anticancer activity of novel derivatives acting as kinase inhibitors and apoptosis inducers, the potential is clear. The key to unlocking this potential lies in a deep, integrated understanding of the structure-activity relationships and the meticulous application of robust analytical and biological evaluation protocols. This guide has provided a framework for that understanding, offering both foundational knowledge and practical methodologies to empower researchers in their quest for the next generation of quinoline-based medicines.

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